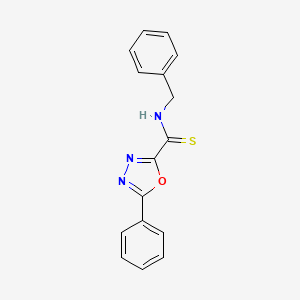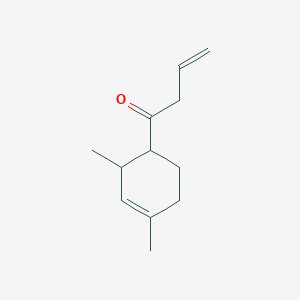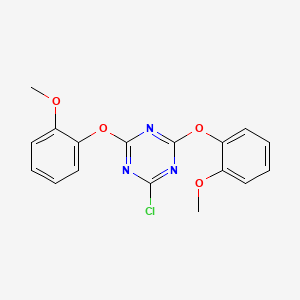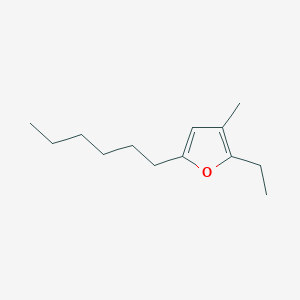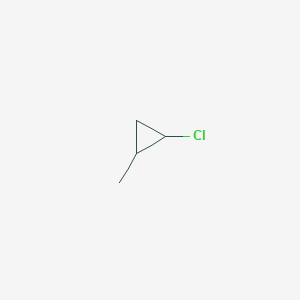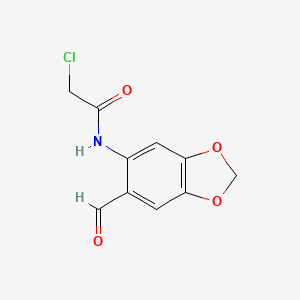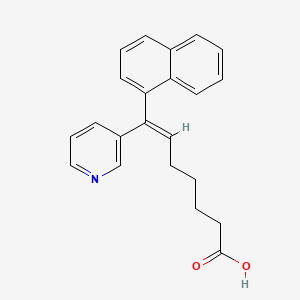
7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID is an organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID typically involves multi-step organic synthesis. A common approach might include:
Formation of the Hept-6-enoic Acid Backbone: This could be achieved through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Pyridine Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This could involve the conversion of the alkene group to an epoxide or diol.
Reduction: This might include the reduction of the alkene to an alkane.
Substitution: Both the naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like halogens (Br2, Cl2) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could yield alkanes.
Scientific Research Applications
Chemistry
In chemistry, 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-2-YL)HEPT-6-ENOIC ACID: Similar structure but with the pyridine group in a different position.
7-(NAPHTHALEN-2-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID: Similar structure but with the naphthalene group in a different position.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(Z)-7-naphthalen-1-yl-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H21NO2/c24-22(25)14-3-1-2-11-20(18-10-7-15-23-16-18)21-13-6-9-17-8-4-5-12-19(17)21/h4-13,15-16H,1-3,14H2,(H,24,25)/b20-11+ |
InChI Key |
ZGASGOVOVSAMRD-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C/CCCCC(=O)O)/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CCCCCC(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


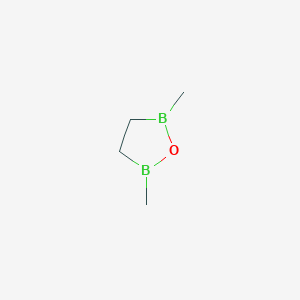
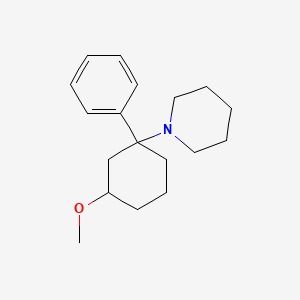
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)


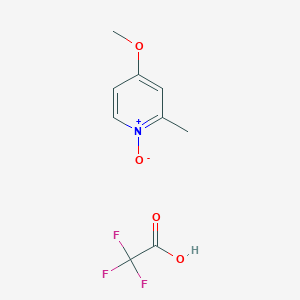
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
